molecular formula C7H14N4 B13532311 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13532311
M. Wt: 154.21 g/mol
InChI Key: XWNGEINKBQCFOO-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with acetic anhydride to form the triazole ring, followed by alkylation to introduce the ethyl and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    1H-1,2,4-Triazole: A parent compound with similar biological activities.

    1-(4-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: A structural isomer with slightly different properties.

    1-(3-Ethyl-1-methyl-1h-1,2,3-triazol-5-yl)ethan-1-amine: Another triazole derivative with distinct reactivity.

Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound belonging to the triazole family, which has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C9H18N4
  • Molecular Weight : 196.298 g/mol
  • CAS Number : 1340302-83-1
  • Purity : 98%

The biological activity of triazole derivatives often involves interaction with various biological targets. For instance, many triazoles act as inhibitors of enzymes involved in nucleic acid synthesis or as modulators of cell signaling pathways. The specific interactions of this compound with target proteins remain to be fully elucidated but may involve similar mechanisms.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives can exhibit significant inhibition against various bacterial strains and fungi. A study on related triazole compounds demonstrated promising results against Mycobacterium tuberculosis (M. tuberculosis), highlighting the potential for developing new antitubercular agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismIC50 (μM)Reference
BOK-2M. tuberculosis2.2 ± 0.1
BOK-3M. tuberculosis3.0 ± 0.6
TCA-1M. tuberculosis3.0 ± 0.2

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. The presence of specific functional groups in the triazole structure can enhance cytotoxicity against cancer cell lines. For instance, studies have shown that certain triazole derivatives exhibit potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Related Triazoles

Compound NameCancer Cell LineIC50 (μM)Mechanism
Compound AHeLa (Cervical cancer)5.0Apoptosis
Compound BMCF7 (Breast cancer)4.5Cell cycle arrest

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-benzoxazole hybrids aimed at inhibiting DprE1, an essential enzyme in the cell wall biosynthesis of M. tuberculosis. Among these hybrids, compounds BOK-2 and BOK-3 were identified as effective inhibitors with low IC50 values, indicating their potential as therapeutic agents in treating tuberculosis .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-4-6-9-7(5(2)8)11(3)10-6/h5H,4,8H2,1-3H3

InChI Key

XWNGEINKBQCFOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(C)N)C

Origin of Product

United States

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